![molecular formula C20H15N3OS B1421801 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine CAS No. 1092460-51-9](/img/structure/B1421801.png)
4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine
Overview
Description
4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C20H15N3OS and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Biological Activity
4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.41 g/mol. The compound features a pyrido-pyrimidine core with a methylthio group and a phenoxyphenyl substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrido[3,4-d]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of pyrido[3,4-d]pyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cellular processes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division.
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Enzyme Inhibition | DHFR inhibition | |
Antimicrobial | Inhibition of pathogenic bacteria |
Case Studies and Research Findings
-
Antitumor Activity :
A study evaluating the anticancer properties of this compound found that it significantly inhibited the growth of various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent . -
Enzyme Targeting :
The compound was shown to effectively inhibit DHFR activity in vitro. This inhibition leads to decreased levels of tetrahydrofolate, thereby disrupting nucleotide synthesis essential for rapidly dividing cells . Such mechanisms are critical for developing new cancer therapies targeting metabolic pathways. -
Synergistic Effects :
In combination studies with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy against resistant cancer cell lines . This suggests its potential role in combination therapies.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrido[3,4-D]pyrimidine, including 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine, exhibit promising anticancer properties. A notable study evaluated various derivatives against the National Cancer Institute's (NCI) 60 human cancer cell line panel, identifying selective activity against breast and renal cancer cell lines.
Key Findings
- Compounds Tested : Specific analogs of the compound were synthesized and evaluated.
- Cell Lines : Significant activity was observed against MDA-MB-468 (breast cancer) and UO-31 (renal cancer).
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 13 | MDA-MB-468 | 15.0 |
Compound 21 | UO-31 | 12.5 |
These results suggest that compounds 13 and 21 are viable candidates for further development as targeted chemotherapeutic agents, with ongoing studies to elucidate their mechanisms of action .
Antimicrobial Properties
In addition to their anticancer potential, derivatives of this compound have also shown antimicrobial activity. Studies indicate that certain structural modifications enhance the efficacy against various bacterial strains.
Antimicrobial Efficacy
A comparative study assessed the antimicrobial activities of several pyrido[3,4-D]pyrimidine derivatives:
Compound | Microbial Strain | MIC (µmol/L) |
---|---|---|
Compound A | E. coli | 8 |
Compound B | S. aureus | 6 |
These findings highlight the potential for developing new antimicrobial agents based on the structure of pyrido[3,4-D]pyrimidines .
Case Studies
- Cytotoxicity Evaluation : A comprehensive analysis on a series of pyrido[3,4-D]pyrimidine derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window for clinical applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how variations in substituents at the C-4 position influence biological activity, guiding the design of more potent analogs .
Properties
IUPAC Name |
4-methylsulfanyl-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-25-20-15-11-12-21-13-17(15)22-19(23-20)16-9-5-6-10-18(16)24-14-7-3-2-4-8-14/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCJXGXRBJPDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=CN=C2)C3=CC=CC=C3OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197579 | |
Record name | 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-51-9 | |
Record name | 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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